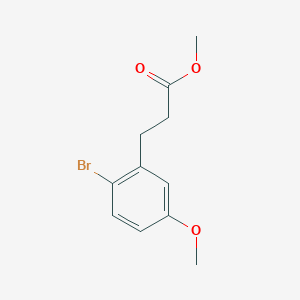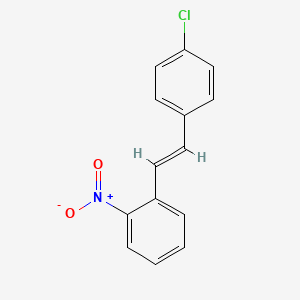
(E)-1-(4-Chlorostyryl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chlorostyryl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Chlorostyryl)-2-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-nitrobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the nitrobenzyl bromide reacts with the 4-chlorobenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Chlorostyryl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the styryl group is oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: (E)-1-(4-Chlorostyryl)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
(E)-1-(4-Chlorostyryl)-2-nitrobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of (E)-1-(4-Chlorostyryl)-2-nitrobenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-Chlorostyryl)-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.
(E)-1-(4-Chlorostyryl)-2-hydroxybenzene: A derivative with a hydroxyl group.
(E)-1-(4-Chlorostyryl)-2-methylbenzene: A derivative with a methyl group.
Uniqueness
(E)-1-(4-Chlorostyryl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chlorostyryl group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile intermediate in organic synthesis and materials science.
Properties
Molecular Formula |
C14H10ClNO2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-2-nitrobenzene |
InChI |
InChI=1S/C14H10ClNO2/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16(17)18/h1-10H/b8-5+ |
InChI Key |
YBBKJKURLSTKDZ-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


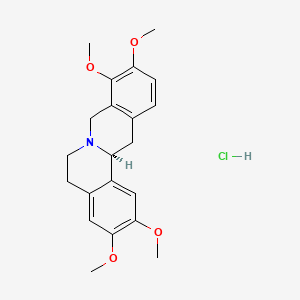
![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)

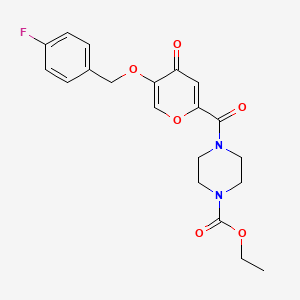
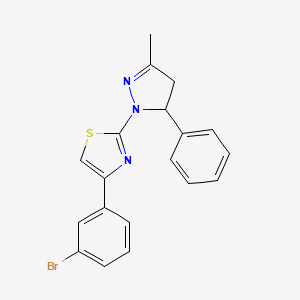
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
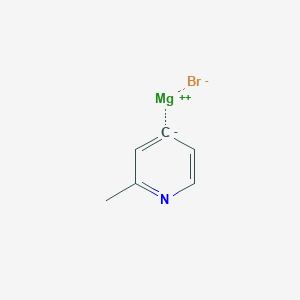
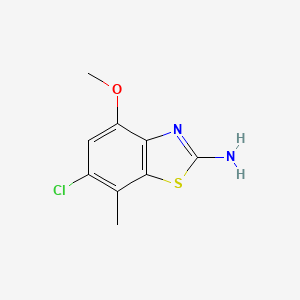

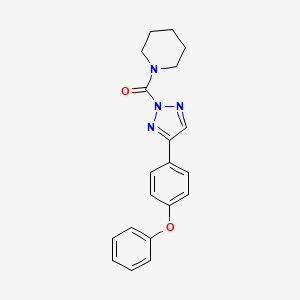
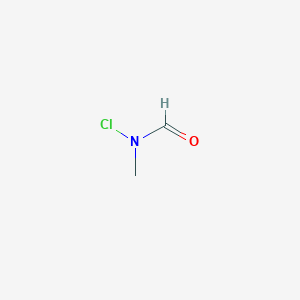
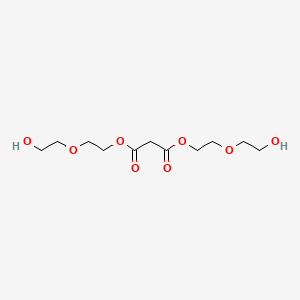
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
